4-(4-Methoxyphenyl)pyrimidin-2-ol
Overview
Description
4-(4-Methoxyphenyl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that inhibit the growth or survival of the disease-causing organisms .
Biochemical Pathways
It is suggested that similar compounds may affect various pathways in the target organisms, leading to downstream effects that inhibit their growth or survival .
Result of Action
It is suggested that similar compounds may have antitrypanosomal and antiplasmodial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-ol typically involves the cyclization of substituted phenylprop-2-en-1-one with urea or thiourea in the presence of a base such as sodium hydroxide . The reaction mixture is usually refluxed in ethanol for a few hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrimidines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce various substituted pyrimidines .
Scientific Research Applications
4-(4-Methoxyphenyl)pyrimidin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol: Similar structure with different substituents, exhibiting varied biological activities.
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
4-(4-Methoxyphenyl)pyrimidin-2-ol stands out due to its specific methoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLRMYOMZYYDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406421 | |
Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674810-96-9 | |
Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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